molecular formula C22H26N6O3 B3479220 1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide

1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide

Cat. No. B3479220
M. Wt: 422.5 g/mol
InChI Key: PCEUIFHEDSYPCH-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It’s a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of 3-amino-1,2,4-triazole includes a 1,2,4-triazole ring substituted with an amino group .


Chemical Reactions Analysis

The chemical reactions involving 3-amino-1,2,4-triazole are complex and depend on the specific conditions and reactants used. For example, it has been used as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase .


Physical And Chemical Properties Analysis

3-Amino-1,2,4-triazole is a colorless/white crystal or powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It has a melting point of 157 to 159 °C .

Mechanism of Action

The mechanism of action of 3-amino-1,2,4-triazole is as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Safety and Hazards

3-Amino-1,2,4-triazole is considered a potential occupational carcinogen . It’s not used on food crops because of its carcinogenic properties .

Future Directions

The future directions of research on 3-amino-1,2,4-triazole could involve further exploration of its properties and potential applications. For example, it has been used in various two-hybrid systems, where a high-affinity binding between two proteins (i.e., higher expression of the HIS3 gene) will allow the yeast cell to survive in media containing higher concentrations of 3-AT .

properties

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-(furan-2-ylmethyl)amino]-N-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c23-21-25-18(26-27-21)14-19(29)28(15-17-10-7-13-31-17)22(11-5-2-6-12-22)20(30)24-16-8-3-1-4-9-16/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,30)(H3,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEUIFHEDSYPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CC4=NC(=NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide
Reactant of Route 5
1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide
Reactant of Route 6
1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide

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